3-Ethoxy-2,4-difluorobenzenesulfonyl chloride
Overview
Description
3-Ethoxy-2,4-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C8H7ClF2O3S and a molecular weight of 256.65 g/mol . This compound is characterized by the presence of an ethoxy group, two fluorine atoms, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2,4-difluorobenzenesulfonyl chloride typically involves the reaction of 3-ethoxy-2,4-difluorobenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride . The general reaction scheme is as follows:
C8H7F2O3S (sulfonic acid)+SOCl2→C8H7ClF2O3S (sulfonyl chloride)+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2,4-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form complex organic molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.
Major Products
The major products formed from reactions involving this compound include sulfonamides, sulfonates, and various substituted aromatic compounds .
Scientific Research Applications
3-Ethoxy-2,4-difluorobenzenesulfonyl chloride is utilized in a wide range of scientific research applications:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing sulfonamide or sulfonate functional groups.
Material Science: The compound is employed in the development of advanced materials, such as polymers and coatings, due to its reactivity and functional versatility.
Chemical Biology: Researchers use it to modify biomolecules, enabling the study of biological processes and the development of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2,4-difluorobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds with various functional groups. This reactivity is exploited in the synthesis of complex organic molecules and the modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzenesulfonyl chloride: Similar in structure but lacks the ethoxy group, making it less versatile in certain reactions.
2,4-Difluorobenzenesulfonyl chloride: Lacks the ethoxy group and has different reactivity and applications.
Uniqueness
3-Ethoxy-2,4-difluorobenzenesulfonyl chloride is unique due to the presence of the ethoxy group, which enhances its reactivity and allows for the formation of a wider range of derivatives compared to its analogs. This makes it particularly valuable in pharmaceutical synthesis and material science .
Biological Activity
3-Ethoxy-2,4-difluorobenzenesulfonyl chloride is a sulfonyl chloride derivative with significant potential in medicinal chemistry. The compound's unique structure, characterized by the presence of an ethoxy group and difluorine substitutions on the benzene ring, suggests a range of biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and its mechanism of action.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₇ClF₂O₃S. The compound features:
- Sulfonyl group : Enhances reactivity and potential for biological interactions.
- Difluorine substitution : May influence lipophilicity and interaction with biological targets.
- Ethoxy group : Potentially modulates the compound's solubility and permeability.
Anticancer Properties
The anticancer potential of sulfonamide derivatives has been a focus of recent studies. For example, compounds derived from 2,4-difluorobenzenesulfonyl chloride have been shown to inhibit PI3K/AKT/mTOR signaling pathways in cancer cells. In vitro studies demonstrated that certain derivatives could induce apoptosis in HCT-116 colorectal cancer cells by blocking AKT phosphorylation .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Sulfonamide Derivative A | MCF-7 (breast cancer) | 0.39 ± 0.08 |
Sulfonamide Derivative B | HCT-116 (colon cancer) | 0.15 ± 0.04 |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their function.
- Signal Pathway Modulation : Compounds derived from this sulfonyl chloride may interfere with critical signaling pathways such as PI3K/AKT/mTOR, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Antimicrobial Mechanisms : The exact mechanisms remain to be fully elucidated; however, similar compounds often disrupt bacterial cell wall synthesis or protein function.
Case Studies
Recent studies have highlighted the therapeutic potential of sulfonamide derivatives:
- A study on a series of sulfonamides derived from 2,4-difluorobenzenesulfonyl chloride demonstrated significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents .
- Another investigation explored the antimicrobial efficacy of these compounds against resistant strains of bacteria, showing promising results that warrant further exploration in clinical settings .
Properties
IUPAC Name |
3-ethoxy-2,4-difluorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O3S/c1-2-14-8-5(10)3-4-6(7(8)11)15(9,12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOSAZVHCWSWQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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